molecular formula C15H15FN4O2 B2440291 (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone CAS No. 2034444-84-1

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Cat. No. B2440291
CAS RN: 2034444-84-1
M. Wt: 302.309
InChI Key: AFJTYCKZBLTSLC-UHFFFAOYSA-N
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Description

This compound has been studied for its potential role as a kinase inhibitor, specifically targeting kinases involved in various cellular processes. It has also been investigated as an inhibitor of human equilibrative nucleoside transporters (ENT1 and ENT2) .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The study aimed to screen a series of analogues of this compound and study their structure-activity relationship . The cells were incubated with different concentrations of the compound analogues (from 10 nM to 100 μM) containing [3 H]uridine (2 μCi/ml, 1 μM) for 1 min .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a fluorophenyl moiety next to a piperazine ring, which is essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Synthesis and Structural Exploration

Research has focused on synthesizing novel compounds with similar structures and analyzing their crystallography to understand intermolecular interactions and stability factors. For example, a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle related to the compound of interest revealed insights into its crystalline structure and stability through inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018).

Pharmacological Potential

Several derivatives structurally related to "(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone" have been explored for their pharmacological potential. One study involved the creation of a P2X7 antagonist clinical candidate that showcases the process of optimizing molecular structures for better bioactivity and receptor occupancy, indicating a pathway for developing potential therapeutic agents (Chrovian et al., 2018).

Antimicrobial and Antileukemic Activity

Research into related compounds has also explored their antimicrobial and antileukemic activities. For instance, a series of novel derivatives demonstrated significant inhibition against various bacteria, indicating potential for antimicrobial application (Nagaraj et al., 2018). Additionally, certain piperidine derivatives have shown promising antiproliferative activity against human leukemia cells, suggesting their potential in cancer therapy (Vinaya et al., 2011).

Receptor Binding and In Vivo Evaluation

The development and evaluation of radiolabeled antagonists for receptor studies, such as the visualization of the 5-HT2A receptor with SPECT, highlight the application of similar compounds in neuroimaging and the study of neurological pathways (Blanckaert et al., 2005).

Future Directions

Future research could focus on further investigating the structure-activity relationship of this compound and its analogues. This could lead to the development of more potent inhibitors of human equilibrative nucleoside transporters .

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJTYCKZBLTSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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